molecular formula C6H8O4Sn B055620 1,3,2lambda2-Dioxastannonane-4,9-dione CAS No. 112131-14-3

1,3,2lambda2-Dioxastannonane-4,9-dione

Cat. No.: B055620
CAS No.: 112131-14-3
M. Wt: 262.83 g/mol
InChI Key: LTCDUZSZNPSELB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,2λ²-Dioxastannonane-4,9-dione is a heterocyclic compound featuring a stannoxane (tin-oxygen) ring system fused with a 4,9-dione moiety. The 4,9-dione motif is critical for redox activity, enabling interactions with cellular targets via reactive oxygen species (ROS) generation or electron transfer mechanisms .

Properties

CAS No.

112131-14-3

Molecular Formula

C6H8O4Sn

Molecular Weight

262.83 g/mol

IUPAC Name

1,3,2λ2-dioxastannonane-4,9-dione

InChI

InChI=1S/C6H10O4.Sn/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

LTCDUZSZNPSELB-UHFFFAOYSA-L

SMILES

C1CCC(=O)O[Sn]OC(=O)C1

Canonical SMILES

C1CCC(=O)O[Sn]OC(=O)C1

Synonyms

Adipic acid tin(II) salt

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

The 4,9-dione derivatives in the provided evidence share a quinonoid core but differ in fused heterocyclic systems, substituents, and biological activities. Key compounds include:

Compound Name Core Structure Key Biological Activities Mechanism of Action References
Benzo[f]indole-4,9-dione Benzoindole fused with dione Anticancer (TNBC) ROS-mediated apoptosis, caspase activation
Naphtho[2,3-b]furan-4,9-dione Naphthofuran fused with dione Anticancer, CK2 inhibition Moderate cytotoxicity, QSAR-guided design
Naphtho[2,3-d]thiazole-4,9-dione Naphthothiazole fused with dione Antimicrobial Disruption of microbial cell membranes
Dihydropyridothienopyrimidin-4,9-dione Fused pyridine-thiophene-pyrimidine mGluR1 inhibition Receptor antagonism
Naphtho[2,3-c]furan-4,9-dione Naphthofuran derivative Photovoltaic applications π–π stacking for solar cell efficiency

Anticancer Activity

  • Benzo[f]indole-4,9-dione Derivatives: Demonstrated potent activity against triple-negative breast cancer (TNBC) cells (MDA-MB-231), inducing apoptosis via ROS accumulation and caspase-9 activation. IC₅₀ values ranged from 1.73–18.11 µM, with selectivity over normal cells .
  • QSAR models highlighted electron-withdrawing substituents as critical for activity .
  • Naphtho[2,3-d]thiazole-4,9-dione : While primarily antimicrobial, some analogs showed anti-proliferative effects, suggesting dual functionality .

Mechanistic Divergence : Benzo[f]indole derivatives rely on ROS stress, whereas naphthofuran derivatives target kinase pathways. This highlights how fused ring systems dictate target specificity .

Antimicrobial and Photophysical Properties

  • Naphtho[2,3-d]thiazole-4,9-dione : Derivatives (e.g., compound 5a ) inhibited Staphylococcus aureus and Candida albicans via membrane disruption, with MIC values <10 µg/mL .
  • Naphtho[2,3-c]thiophene-4,9-dione Polymers: Demonstrated 8.3% power conversion efficiency in solar cells due to enhanced π–π interactions, showcasing non-biological applications .

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